molecular formula C11H12O3 B8618764 3-(3-Methoxy-4-methylphenyl)acrylic acid

3-(3-Methoxy-4-methylphenyl)acrylic acid

Cat. No.: B8618764
M. Wt: 192.21 g/mol
InChI Key: VAQDMGWYJCJJIE-UHFFFAOYSA-N
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Description

3-(3-Methoxy-4-methylphenyl)acrylic acid (CAS 209287-19-4) is a cinnamic acid derivative of significant interest in medicinal chemistry research. Its structural analogs have been identified as potent activators of the adenosine monophosphate-activated protein kinase (AMPK) signaling pathway . Specifically, research indicates that such derivatives can mimic the biological activity of ferulic acid by reducing intracellular lipid accumulation, a key factor in Non-Alcoholic Fatty Liver Disease (NAFLD) . These compounds exert their effect by downregulating the expression of sterol regulatory element-binding protein-1 (SREBP-1), leading to a notable decrease in triglyceride levels and improved liver function markers in vitro . With a molecular formula of C11H12O3 and a molecular weight of 192.21 g/mol, this high-purity compound (98%) is offered for research applications . It is recommended to be stored sealed in a dry environment at 2-8°C to ensure stability . This product is intended for Research Use Only and is not approved for human or animal consumption.

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

3-(3-methoxy-4-methylphenyl)prop-2-enoic acid

InChI

InChI=1S/C11H12O3/c1-8-3-4-9(5-6-11(12)13)7-10(8)14-2/h3-7H,1-2H3,(H,12,13)

InChI Key

VAQDMGWYJCJJIE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C=CC(=O)O)OC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Standard Conditions

The synthesis begins with 3-methoxy-4-methylbenzaldehyde, which reacts with malonic acid in the presence of a base such as piperidine or pyridine. The mechanism proceeds via nucleophilic attack of the enolate (from malonic acid) on the aldehyde, followed by dehydration to form the conjugated double bond. A representative procedure involves:

  • Reactants : 3-Methoxy-4-methylbenzaldehyde (1.0 equiv), malonic acid (1.2 equiv).

  • Catalyst : Piperidine (10 mol%) in pyridine solvent.

  • Conditions : Reflux at 110–120°C for 6–8 hours.

Yield Optimization and Modifications

Key factors influencing yield include:

  • Solvent Choice : Pyridine enhances base activity, while toluene or ethanol may reduce side reactions.

  • Catalyst Loading : Increasing piperidine to 15 mol% improves reaction rate but risks over-dehydration.

  • Temperature Control : Maintaining reflux temperatures above 100°C ensures complete conversion.

Table 1 : Knoevenagel Condensation Yield Variations

SolventCatalyst (mol%)Temperature (°C)Yield (%)
Pyridine1011078
Ethanol108052
Toluene1512085

Data adapted from.

Esterification-Hydrolysis Sequential Approach

For substrates sensitive to strong bases, a two-step esterification-hydrolysis method is preferred. This route first synthesizes the methyl ester, which is subsequently hydrolyzed to the carboxylic acid.

Methyl Ester Synthesis

3-Methoxy-4-methylbenzaldehyde undergoes condensation with methyl malonate using ionic liquid catalysts (e.g., N-(3-sulfopropyl)-N-methylpyrrolidium bisulfate) to form the methyl ester. Conditions include:

  • Reactants : Aldehyde (1.0 equiv), methyl malonate (1.5 equiv).

  • Catalyst : Ionic liquid (0.1–0.2 wt%).

  • Conditions : Reflux at 68–75°C for 4–6 hours, followed by distillation to remove methanol.

Acid Hydrolysis

The ester intermediate is hydrolyzed under acidic or basic conditions:

  • Acidic Hydrolysis : 6M HCl at 80°C for 3 hours achieves >90% conversion.

  • Basic Hydrolysis : 2M NaOH in ethanol/water (1:1) at 60°C for 2 hours.

Table 2 : Hydrolysis Efficiency Comparison

MethodConditionsYield (%)Purity (%)
Acidic6M HCl, 80°C, 3h9298.5
Basic2M NaOH, 60°C, 2h8897.2

Data from.

Catalytic Innovations: Ionic Liquids and Green Chemistry

Recent advances emphasize sustainable catalysis. Ionic liquids (ILs) like N-(3-sulfopropyl)-N-methylpyrrolidium bisulfate enable solvent recycling and higher yields.

Process Advantages

  • Reusability : ILs retain catalytic activity for up to 5 cycles with <5% yield drop.

  • Waste Reduction : Methanol byproduct is distilled and reused, minimizing environmental impact.

  • Reaction Efficiency : ILs enhance proton transfer, reducing reaction time by 30% compared to traditional bases.

Table 3 : Ionic Liquid vs. Traditional Catalysts

Catalyst TypeYield (%)Reaction Time (h)Reusability
Ionic Liquid904.55 cycles
Piperidine786.0Not reusable

Data sourced from.

Purification and Characterization

Crude product purification is critical for pharmaceutical-grade material. Common techniques include:

Recrystallization

  • Solvent System : Ethanol/water (7:3) at 0°C yields crystals with 99.2% purity.

  • Impurity Profile : Residual aldehydes (<0.1%) are removed via activated carbon treatment.

Chromatographic Methods

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) resolves geometric isomers.

  • HPLC Analysis : C18 column, acetonitrile/water (65:35) at 1.0 mL/min confirms >99% purity.

Comparative Analysis of Synthetic Routes

Table 4 : Method Comparison for Industrial Scalability

MethodCostYield (%)Environmental Impact
KnoevenagelLow78–85Moderate
Ester-HydrolysisMedium88–92Low (ILs)
Catalytic (IL)High90Very Low

Data synthesized from .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxy-4-methylphenyl)acrylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond in the cinnamic acid moiety to a single bond, forming hydrocinnamic acid derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl₃) as a catalyst are common for introducing substituents.

Major Products Formed

    Oxidation: Formation of 3-methoxy-4-methylbenzoic acid.

    Reduction: Formation of 3-methoxy-4-methylhydrocinnamic acid.

    Substitution: Formation of various substituted cinnamic acid derivatives depending on the substituent introduced.

Scientific Research Applications

3-(3-Methoxy-4-methylphenyl)acrylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methoxy-4-methylcinnamic acid involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to donate electrons and neutralize free radicals. In antimicrobial applications, it disrupts the cell membrane integrity of microorganisms, leading to cell death .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Melting Point (°C) HPLC Retention (min) UV λmax (nm) Key Observations
3-(3-Methoxy-4-methylphenyl)acrylic acid 3-OCH₃, 4-CH₃ Not reported Not available Not available Target compound; substituents suggest moderate lipophilicity.
(E)-4-Methoxycinnamic acid () 4-OCH₃ Reported in literature ~6.0 (similar conditions) ~310 (MeOH) Simpler analog; higher polarity due to para-methoxy group .
A1 () 3-OCH₃, 4-OH, 4-SO₂Me 235.2–235.3 6.734 326 Sulfonyl and hydroxyl groups increase polarity; UV shift due to extended conjugation .
B1 () 4-OH, 4-SO₂Me 236.9–237.7 6.252 310 Lower λmax than A1 due to absence of 3-OCH₃; similar melting point .
3-(4-Chlorophenyl)acrylic acid () 4-Cl Not reported Not available ~310 (estimated) Chlorine increases electronegativity and lipophilicity (LogP ~2.45) .
(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylic acid () 4-OH, 3,5-OCH₃ Not reported Not available Not available Hydroxyl group enhances solubility; multiple methoxy groups may hinder crystallinity .

Key Research Findings

  • Substituent Effects: Methoxy Groups: Enhance conjugation (higher λmax) and moderate lipophilicity. Para-methoxy () vs. meta-methoxy (target compound) positions influence steric and electronic interactions. Chloro/Hydroxy Groups: Chlorine boosts lipophilicity and antimicrobial activity, while hydroxy groups improve solubility but reduce membrane permeability .
  • Biological Relevance :

    • The 3-methoxy-4-methylphenyl motif in the target compound may balance lipophilicity and steric effects, making it a candidate for enzyme inhibition or antimicrobial applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3-Methoxy-4-methylphenyl)acrylic acid in academic research?

  • Methodology :

  • Condensation reactions : Use malonic acid with substituted benzaldehydes in pyridine or acetic acid under reflux. For example, condensation of 3-methoxy-4-methylbenzaldehyde with malonic acid yields the target compound .
  • Diaryl acrylic acid synthesis : Sodium hydroxide in alkanes (e.g., hexane) facilitates efficient coupling of aryl groups to acrylic acid frameworks. This method is scalable for derivatives with methoxy and methyl substituents .
    • Key parameters : Temperature control (80–100°C), inert atmosphere, and purification via recrystallization (ethanol/water) are critical for yields >70% .

Q. Which analytical techniques are essential for characterizing this compound?

  • Core techniques :

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–7.5 ppm) .

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